molecular formula C3H7KNO6S B12324402 L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI)

L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI)

Cat. No.: B12324402
M. Wt: 224.26 g/mol
InChI Key: SEBAOEYOCOTLNZ-DKWTVANSSA-N
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Description

L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI): is a chemical compound with the molecular formula C3H7NO6S.K and a molecular weight of 224.26 g/mol . It is also known by its IUPAC name, O-sulfo-L-serine, potassium salt . This compound is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) typically involves the esterification of L-serine with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction conditions generally include:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions: L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) has a wide range of scientific research applications, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) can be compared with other similar compounds, such as:

Uniqueness:

Properties

Molecular Formula

C3H7KNO6S

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C3H7NO6S.K/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/t2-;/m0./s1

InChI Key

SEBAOEYOCOTLNZ-DKWTVANSSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)OS(=O)(=O)O.[K]

Canonical SMILES

C(C(C(=O)O)N)OS(=O)(=O)O.[K]

Origin of Product

United States

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